molecular formula C15H20N2O3 B14474990 5-(Diethylamino)-4-nitro-1-phenylpent-2-en-1-one CAS No. 65462-42-2

5-(Diethylamino)-4-nitro-1-phenylpent-2-en-1-one

Cat. No.: B14474990
CAS No.: 65462-42-2
M. Wt: 276.33 g/mol
InChI Key: YANQMFNYYKKZLM-UHFFFAOYSA-N
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Description

5-(Diethylamino)-4-nitro-1-phenylpent-2-en-1-one is an organic compound characterized by its unique structure, which includes a diethylamino group, a nitro group, and a phenyl group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-4-nitro-1-phenylpent-2-en-1-one typically involves multi-step organic reactions. One common method involves the condensation of diethylamine with a suitable aldehyde or ketone, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-4-nitro-1-phenylpent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(Diethylamino)-4-nitro-1-phenylpent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-4-nitro-1-phenylpent-2-en-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diethylamino group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide, a local anesthetic with a similar diethylamino group.

    Diethylamino hydroxybenzoyl hexyl benzoate: A UV filter used in sunscreens.

Uniqueness

5-(Diethylamino)-4-nitro-1-phenylpent-2-en-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

65462-42-2

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

5-(diethylamino)-4-nitro-1-phenylpent-2-en-1-one

InChI

InChI=1S/C15H20N2O3/c1-3-16(4-2)12-14(17(19)20)10-11-15(18)13-8-6-5-7-9-13/h5-11,14H,3-4,12H2,1-2H3

InChI Key

YANQMFNYYKKZLM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C=CC(=O)C1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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